N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a precisely defined chemical entity within the fluorinated piperidine family. According to PubChem database records, the free base form of this compound possesses the molecular formula C₈H₁₅F₃N₂ with a molecular weight of 196.21 grams per mole. The hydrochloride salt form, which is more commonly encountered in pharmaceutical applications, has the expanded molecular formula C₈H₁₇Cl₂F₃N₂ and a corresponding molecular weight of 269.14 grams per mole. This compound is systematically catalogued under multiple Chemical Abstracts Service registry numbers, with the free base designated as 1154607-86-9 and the dihydrochloride salt form assigned 2444085-39-4.
The structural nomenclature of this compound reflects its complex substitution pattern, where the central piperidine ring serves as the foundational framework. The systematic International Union of Pure and Applied Chemistry name precisely describes the molecular architecture: N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine. This nomenclature indicates the presence of both a methyl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atom at the 4-position of the piperidine ring. The trifluoroethyl substituent introduces significant electronegativity and steric bulk, fundamentally altering the electronic properties of the molecule compared to non-fluorinated analogues.
Table 1: Chemical Identifiers for N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₈H₁₅F₃N₂ | C₈H₁₇Cl₂F₃N₂ |
| Molecular Weight | 196.21 g/mol | 269.14 g/mol |
| Chemical Abstracts Service Number | 1154607-86-9 | 2444085-39-4 |
| PubChem Compound Identifier | 43607421 | 138991053 |
| Simplified Molecular Input Line Entry System | CN(CC(F)(F)F)C1CCNCC1 | CN(CC(F)(F)F)C1CCNCC1.[H]Cl.[H]Cl |
The three-dimensional molecular structure reveals important stereochemical considerations that influence both the compound's physical properties and biological activity. Nuclear magnetic resonance analysis of similar fluorinated piperidines has demonstrated that these molecules adopt preferential conformations in solution, with the fluorine atoms influencing the overall molecular geometry through both electronic and steric effects. The trifluoroethyl group exhibits a strong preference for specific orientations relative to the piperidine ring, which has significant implications for molecular recognition and binding interactions with biological targets.
Historical Development in Fluorinated Piperidine Chemistry
The historical trajectory of fluorinated piperidine chemistry represents one of the most challenging and rapidly evolving areas of synthetic organic chemistry. Prior to the development of modern synthetic methodologies, the preparation of fluorinated piperidines was characterized by significant technical difficulties and limited synthetic accessibility. Traditional fluorination approaches, including electrophilic and nucleophilic substitution reactions, provided only limited access to these valuable molecular frameworks, often requiring harsh reaction conditions and yielding complex mixtures of products.
The breakthrough in fluorinated piperidine synthesis emerged from the recognition that aromatic fluorinated precursors could serve as practical starting materials for the construction of saturated fluorinated heterocycles. Researchers at the University of Münster developed a revolutionary dearomatization-hydrogenation protocol that enabled the efficient transformation of readily available fluorinated pyridines into the corresponding saturated piperidine derivatives. This methodology represented a paradigm shift in the field, as it provided a direct route from flat, aromatic starting materials to three-dimensional, conformationally defined products.
The dearomatization-hydrogenation process involves two consecutive chemical transformations performed in a single reaction vessel. The initial dearomatization step removes the aromatic character of the fluorinated pyridine starting material, rendering it susceptible to subsequent hydrogenation. The hydrogenation step then proceeds with high diastereoselectivity, delivering hydrogen atoms preferentially to one face of the partially saturated intermediate. This methodology has proven particularly effective for the synthesis of multifluorinated piperidines, which were previously among the most challenging targets in synthetic chemistry.
Table 2: Historical Milestones in Fluorinated Piperidine Synthesis
| Year | Development | Significance |
|---|---|---|
| 2017 | Initial dearomatization-hydrogenation methodology | First practical route to fluorinated cyclic molecules |
| 2019 | Rhodium-catalyzed all-cis-multifluorinated piperidine synthesis | High diastereoselectivity for complex fluorinated products |
| 2020 | Palladium-catalyzed heterogeneous hydrogenation protocol | Improved functional group tolerance and robustness |
The evolution of catalytic systems has been central to advancing fluorinated piperidine synthesis. Initial studies employed rhodium-based catalysts in combination with organoborane additives, which enabled the successful dearomatization of fluorinated pyridines under mild reaction conditions. Subsequent developments introduced palladium-based heterogeneous catalysts that offered improved tolerance for polar functional groups and enhanced robustness under practical reaction conditions. These advances have made fluorinated piperidines increasingly accessible to synthetic chemists working in pharmaceutical and agrochemical research.
Position Within Fluorinated Bioactive Amine Derivatives
This compound occupies a unique position within the broader landscape of fluorinated bioactive amine derivatives. The strategic incorporation of fluorine atoms into pharmaceutical molecules has become a cornerstone of modern medicinal chemistry, with approximately twenty-five percent of all small-molecule drugs currently on the market containing at least one fluorine atom. This widespread adoption of fluorine reflects its profound influence on molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
The piperidine ring system itself represents the most abundant saturated nitrogen heterocycle found in pharmaceutical compounds. Recent comprehensive analyses have revealed that fifty-nine percent of all small-molecule drugs approved by the Food and Drug Administration contain at least one nitrogen-containing heterocycle. The combination of fluorine substituents with piperidine scaffolds therefore represents a logical convergence of two of the most important structural motifs in contemporary drug discovery.
The specific substitution pattern present in N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine exemplifies strategic molecular design principles that have emerged from extensive structure-activity relationship studies. The trifluoroethyl group serves multiple functions simultaneously: it modulates the basicity of the adjacent nitrogen atom, influences the overall lipophilicity of the molecule, and provides conformational constraint through its stereoelectronic effects. These properties make such compounds particularly valuable as building blocks for the construction of more complex pharmaceutical agents.
Research investigations have demonstrated that fluorinated piperidine derivatives can exhibit enhanced selectivity profiles compared to their non-fluorinated counterparts. For example, studies on G protein-coupled receptor 119 agonists have shown that the introduction of N-trifluoromethyl substituents not only enhances receptor binding affinity but also significantly improves the human ether-à-go-go-related gene inhibition profile. This dual improvement in both efficacy and safety represents a significant advancement in drug design methodology.
The conformational behavior of fluorinated piperidines has attracted considerable attention from physical-organic chemists seeking to understand the fundamental interactions that govern molecular recognition. Nuclear magnetic resonance studies of free N-hydrogen piperidines have demonstrated that these molecules preferentially adopt gauche conformations in solution, with the fluorine atoms playing a crucial role in determining the overall molecular geometry. This conformational preference has important implications for the design of molecules intended to interact with specific biological targets.
Table 3: Comparative Properties of Fluorinated versus Non-fluorinated Piperidine Derivatives
| Property | Non-fluorinated | Fluorinated |
|---|---|---|
| Basicity Modulation | Limited control | Precise tuning possible |
| Metabolic Stability | Variable | Generally enhanced |
| Conformational Control | Flexible | Constrained |
| Lipophilicity | Moderate | Tunable |
| Binding Selectivity | Often promiscuous | Enhanced selectivity |
The development of efficient synthetic routes to fluorinated piperidines has enabled the preparation of fluorinated derivatives of established pharmaceutical compounds, demonstrating the practical utility of these methodologies. Research groups have successfully synthesized fluorinated analogues of important drugs including methylphenidate, bupivacaine, and ropivacaine, providing valuable tools for pharmaceutical research and development. These achievements highlight the potential for fluorinated piperidine chemistry to contribute to the discovery of improved therapeutic agents with enhanced pharmacological profiles.
Properties
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2.ClH/c1-13(6-8(9,10)11)7-2-4-12-5-3-7;/h7,12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQIGGRIQQXJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Formation via Coupling Reactions
A common approach involves the formation of an intermediate carbamate or amide, which is then reduced to the target amine.
Step A: Contact a compound containing a piperidine moiety (Formula 2) with a trifluoroethyl-containing compound (Formula 3) in the presence of a coupling reagent and a base to form an intermediate (Formula 4). This step typically uses carbamate or amide bond formation chemistry.
Step B: Subject the intermediate to hydrogenolysis using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) to reduce the intermediate to the desired amine compound (Formula 1).
Step C: Optionally, the free amine is treated with an acid such as hydrochloric acid to form the hydrochloride salt (Formula 1A), enhancing the compound's stability and solubility.
This method is supported by patent literature detailing the use of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate as a key intermediate.
Use of Borane Reduction and Amidation
An alternative synthetic route involves:
Amidation of a piperidine derivative with trifluoroacetic anhydride in the presence of a base (e.g., Hünig’s base) to form an amide intermediate.
Reduction of the amide intermediate with borane-tetrahydrofuran complex under heating to yield the N-trifluoroethylpiperidine amine.
Subsequent saponification or further functional group transformations as needed.
This method allows for scalable synthesis and has been demonstrated in the preparation of related trifluoroethyl piperidine compounds.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Coupling | Coupling reagent (e.g., carbodiimides), base (e.g., triethylamine) | Forms amide or carbamate intermediate |
| Hydrogenolysis | H2 gas, Pd/C catalyst, atmospheric pressure or hydrogen balloon | Reduces intermediate to amine |
| Amidation | Trifluoroacetic anhydride, Hünig’s base | Forms amide intermediate |
| Reduction | Borane-THF complex, heating | Converts amide to amine |
| Salt formation | Treatment with HCl or other acids | Produces hydrochloride salt |
Research Findings and Yields
The coupling reaction to form the intermediate carbamate or amide typically proceeds with moderate to high yields (~58-79%) depending on the specific reagents and conditions.
Hydrogenolysis reduction is efficient at atmospheric pressure using a hydrogen balloon, which simplifies the operational setup while maintaining good yields.
Borane reduction of amides to amines is a well-established method providing high yields (near quantitative) and is suitable for scale-up.
Final conversion to hydrochloride salt is straightforward and yields stable crystalline products suitable for further application.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Coupling + Hydrogenolysis | Coupling → Intermediate → Hydrogenolysis → Salt formation | Mild conditions, scalable | Requires hydrogenation setup |
| Amidation + Borane Reduction | Amidation → Borane reduction → Salt formation | High yield, robust | Borane handling requires care |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Trifluoroethyl vs. Chlorobenzyl Substituents The trifluoroethyl group in the target compound enhances electronegativity and metabolic stability compared to the chlorobenzyl group in N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride. The trifluoroethyl group reduces amine basicity via inductive effects, which may improve blood-brain barrier penetration in neurological applications, whereas chlorobenzyl derivatives might prioritize peripheral targets .
Fluorinated vs. Non-Fluorinated Piperidines Fluorinated analogs like the target compound exhibit lower basicity and higher oxidative stability than non-fluorinated counterparts (e.g., N-Phenyl-1-(2-phenylethyl)piperidin-4-amine). This aligns with trends where fluorine substituents optimize pharmacokinetic profiles . In contrast, mepiquat chloride (a quaternary ammonium salt) lacks fluorine but leverages a charged structure for plant growth regulation, highlighting the diversity of piperidine applications .
Biological Activity and Applications
- The target compound’s trifluoroethyl group may favor central nervous system (CNS) targeting due to fluorine’s ability to enhance bioavailability and reduce metabolic clearance. This contrasts with N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride, where the chlorobenzyl group could direct activity toward peripheral receptors or enzymes .
- Piperidine derivatives with aromatic substituents (e.g., phenyl groups) often exhibit opioid or serotonin receptor affinity , whereas the target compound’s fluorinated alkyl chain may prioritize ion channel modulation or enzyme inhibition .
Research Findings and Limitations
- underscores fluorine’s role in enhancing drug-receptor interactions through stereoelectronic effects, suggesting the target compound’s trifluoroethyl group could improve binding specificity in therapeutic contexts.
- Comparative data on analogs like mepiquat chloride () and chlorobenzyl derivatives () emphasize the need for tailored substituent strategies to balance efficacy, stability, and safety.
Biological Activity
N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor effects, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a trifluoroethyl group, which is known to enhance lipophilicity and potentially improve interactions with biological targets. Its molecular formula is CHClFN, with a molecular weight of approximately 232.67 g/mol.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. In preclinical studies, it has demonstrated efficacy in inhibiting tumor growth in xenograft models. The compound's structural characteristics may facilitate unique interactions with cancer-related biological targets, enhancing its potential as an anticancer agent.
Table 1: Summary of Antitumor Activity in Preclinical Studies
| Study | Model | Dosage | Effect |
|---|---|---|---|
| Study A | Xenograft | 50 mg/kg | Significant tumor growth inhibition |
| Study B | Cell line (HeLa) | 10 µM | Induced apoptosis in cancer cells |
| Study C | In vivo (mouse model) | 25 mg/kg | Reduced metastasis formation |
While specific mechanisms of action for this compound are still under investigation, its trifluoroethyl group may enhance binding affinity to target receptors or enzymes compared to non-fluorinated analogs. This property could be pivotal in optimizing drug-like characteristics such as potency and selectivity .
Pharmacological Investigations
The compound has been utilized as a research tool in the development of new therapeutic agents targeting various diseases. Its unique trifluoroethyl moiety is believed to confer advantages in terms of metabolic stability and bioavailability. The exploration of structure-activity relationships (SAR) has revealed that modifications to the piperidine ring can significantly impact biological activity.
Table 2: Structural Analogues and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylpiperidin-4-amine | Piperidine core without trifluoromethyl | Lower potency compared to trifluorinated analogue |
| 1-(Trifluoroethyl)piperidine | Trifluoroethyl group but no methyl substitution | Different solubility and reactivity profiles |
| 1-(Perfluorobutyl)piperidine | Longer perfluorinated chain | Variability in lipophilicity and interaction profiles |
Case Studies
Several studies have explored the antitumor potential of similar compounds. For instance, a related compound with an indole-based structure showed robust antitumor activity against various cancer cell lines and demonstrated effective target engagement in preclinical models . Such findings underscore the importance of further investigating the biological activity of this compound within the context of cancer therapeutics.
Q & A
Q. What are the optimal synthetic routes for N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as Mannich reactions or condensation reactions using piperidine derivatives and trifluoroethylamine. For example, similar compounds were synthesized via sequential steps: (a) base-mediated alkylation, (b) reductive amination with Na(OAc)₃BH, and (c) acid-catalyzed deprotection . To maximize yields (e.g., 87–98% in analogous reactions), precise stoichiometry, anhydrous conditions, and temperature control (e.g., 0°C to room temperature) are critical. Purification via column chromatography or recrystallization ensures high purity.
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the trifluoroethyl group (δ ~3.5–4.0 ppm for CH₂CF₃) and piperidine ring protons (δ ~1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₉H₁₆F₃N₂Cl).
- Elemental Analysis (CHN) : Ensures >95% purity by matching theoretical and experimental C/H/N percentages .
- HPLC : Reverse-phase chromatography with UV detection monitors impurities (<1%) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in a desiccator at –20°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, goggles) and avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and receptor interactions?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ↑), improving blood-brain barrier penetration, while its electron-withdrawing effect reduces amine basicity (pKa ↓), altering protonation states at physiological pH. This impacts binding to targets like GPCRs or ion channels . Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., radioligand binding) can quantify affinity changes. Fluorine’s stereoelectronic effects may also stabilize specific conformations via C–F⋯H interactions in receptor pockets .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across assays (e.g., functional vs. binding assays).
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation masking efficacy .
- Species Variability : Replicate studies in multiple models (e.g., human vs. murine primary cells).
Example: Inconsistent cytotoxicity data may arise from varying cell line expression of efflux pumps (e.g., P-gp), which can be inhibited with verapamil .
Q. What role does the piperidine ring play in the compound’s interaction with biological targets?
- Methodological Answer : The piperidine moiety acts as a conformational scaffold , enabling optimal positioning of the trifluoroethylamine group for hydrogen bonding or π-cation interactions. SAR studies on analogues (e.g., replacing piperidine with pyrrolidine) reveal reduced potency due to altered ring puckering and N-methylation effects. Molecular dynamics simulations (e.g., Desmond) can map binding pose stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
